Liminol
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Overview
Description
Preparation Methods
Luminol is synthesized through a two-step process starting with 3-nitrophthalic acid . The first step involves heating 3-nitrophthalic acid with hydrazine in a high-boiling solvent such as triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide . The second step involves reducing the nitro group to an amino group using sodium dithionite, producing luminol . Industrial production methods follow similar synthetic routes but may involve optimization for large-scale production .
Chemical Reactions Analysis
Luminol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation in the presence of an oxidizing agent, such as hydrogen peroxide, in a basic solution . This reaction produces an excited-state molecule that emits light as it returns to a lower energy state . Common reagents used in these reactions include hydrogen peroxide, potassium ferricyanide, and potassium periodate . The major product formed from the oxidation of luminol is 3-aminophthalate .
Scientific Research Applications
Luminol has a wide range of scientific research applications. In forensic science, it is used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin . In biology, luminol is used in cellular assays to detect the presence of copper, iron, cyanides, and specific proteins via western blotting . In chemistry, it is used in various assays to detect the presence of oxidizing agents . Additionally, luminol is used in environmental monitoring, pharmaceutical research, and clinical diagnostics .
Mechanism of Action
The chemiluminescence of luminol is triggered by its oxidation in the presence of an oxidizing agent and a catalyst . In a basic solution, luminol is deprotonated to form a dianion, which is then oxidized to produce an unstable organic peroxide . This peroxide decomposes to form an excited-state molecule, which emits light as it returns to a lower energy state . The molecular targets involved in this process include the oxidizing agent (e.g., hydrogen peroxide) and the catalyst (e.g., iron or periodate compounds) .
Comparison with Similar Compounds
Luminol is unique in its ability to produce a blue glow through chemiluminescence, making it highly valuable in forensic and biological applications . Similar compounds include isoluminol, which has a similar structure but different luminescent properties . Other chemiluminescent compounds include fluorescein and acridinium esters, which are used in various luminescence-based assays . luminol remains distinct due to its specific reaction with oxidizing agents and its widespread use in forensic science .
Properties
CAS No. |
1809582-55-5 |
---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChI Key |
ZFIURKZEANVFML-FNTQHQORSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Origin of Product |
United States |
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